Cas no 683258-39-1 ((2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
(2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
-
- (2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
- 2-Thiazoleacetonitrile, α-[[(3-chloro-4-fluorophenyl)amino]methylene]-4-(2,4-dichlorophenyl)-
- AKOS005639096
- (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- (E)-3-(3-chloro-4-fluoroanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- 683258-39-1
- F1110-0365
-
- Inchi: 1S/C18H9Cl3FN3S/c19-11-1-3-13(14(20)5-11)17-9-26-18(25-17)10(7-23)8-24-12-2-4-16(22)15(21)6-12/h1-6,8-9,24H
- InChI Key: VITTUWCNZZUMQU-UHFFFAOYSA-N
- SMILES: S1C=C(C2=CC=C(Cl)C=C2Cl)N=C1C(=CNC1=CC=C(F)C(Cl)=C1)C#N
Computed Properties
- Exact Mass: 422.956680g/mol
- Monoisotopic Mass: 422.956680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 569
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.7
- Topological Polar Surface Area: 77Ų
Experimental Properties
- Density: 1.522±0.06 g/cm3(Predicted)
- Boiling Point: 541.3±60.0 °C(Predicted)
- pka: -2.51±0.10(Predicted)
(2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1110-0365-2μmol |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-39-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1110-0365-5μmol |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-39-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1110-0365-10μmol |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-39-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1110-0365-20μmol |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-39-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1110-0365-1mg |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-39-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1110-0365-2mg |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-39-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1110-0365-3mg |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-39-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1110-0365-4mg |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-39-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1110-0365-5mg |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-39-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1110-0365-10mg |
(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
683258-39-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on (2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
Introduction to Compound with CAS No. 683258-39-1 and Its Applications in Modern Medicinal Chemistry
Compound with the CAS number 683258-39-1 is a fascinating molecule that has garnered significant attention in the field of medicinal chemistry. The chemical name, (2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile, provides a detailed insight into its structural features and potential biological activities. This compound belongs to a class of heterocyclic molecules that have been extensively studied for their pharmacological properties.
The structural framework of this compound includes several key functional groups such as the nitrile group, amine group, and the thiazole ring. These components contribute to its unique chemical properties and biological interactions. The presence of chloro and fluorine substituents in the aromatic rings enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound with CAS No. 683258-39-1 has been investigated for its potential applications in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. Its molecular structure suggests that it may interact with multiple biological targets, making it a promising candidate for multitarget drug discovery.
One of the most intriguing aspects of this compound is its ability to modulate key signaling pathways involved in disease progression. For instance, studies have shown that it can inhibit the activity of enzymes such as kinases and phosphodiesterases, which are crucial in regulating cellular processes. Additionally, its interaction with receptors and ion channels has been explored, indicating its potential as a scaffold for developing drugs that can interact with these targets.
The synthesis of this compound involves complex organic transformations that highlight the expertise required in medicinal chemistry. The use of advanced synthetic techniques ensures high purity and yield, which are essential for further pharmacological studies. Researchers have employed various strategies to optimize the synthesis, including catalytic methods and green chemistry principles, to make the process more efficient and environmentally friendly.
The pharmacological profile of this compound has been evaluated through in vitro and in vivo studies. These studies have revealed its potential as an inhibitor of several disease-related pathways. For example, preclinical trials have demonstrated its ability to suppress tumor growth by inhibiting key signaling molecules involved in cancer cell proliferation. Similarly, it has shown promise in reducing inflammation by modulating cytokine production and immune cell function.
The development of new drugs often involves a multidisciplinary approach, integrating insights from chemistry, biology, and pharmacology. The compound with CAS No. 683258-39-1 exemplifies this collaborative effort, as it represents the culmination of years of research aimed at identifying molecules with therapeutic potential. The ongoing studies continue to uncover new aspects of its pharmacology, providing a deeper understanding of its mechanism of action.
In conclusion, the compound with CAS No. 683258-39-1 is a structurally complex molecule with significant potential in medicinal chemistry. Its unique combination of functional groups and biological activities makes it an attractive candidate for drug development. The research conducted so far highlights its promise as a therapeutic agent for various diseases, underscoring the importance of continued investigation into its properties and applications.
683258-39-1 ((2E)-3-(3-chloro-4-fluorophenyl)amino-2-4-(2,4-dichlorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)